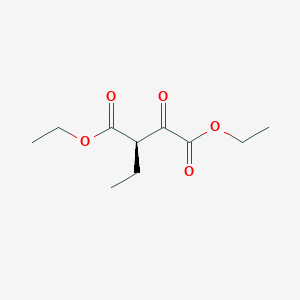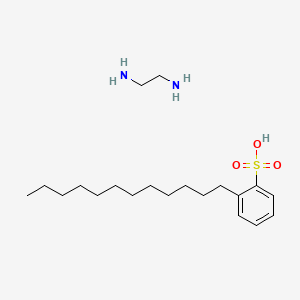
3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a carbonyl group (C=O) and an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide typically involves the reaction of 3-methylbenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-methylbenzoyl chloride in an organic solvent.
- Add hydrazine hydrate dropwise to the solution while maintaining the temperature at around 0-5°C.
- Allow the reaction mixture to warm to room temperature and then reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold solvent and dry under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of azo compounds (R-N=N-R’) or azoxy compounds (R-N(O)=N-R’).
Reduction: Formation of alcohols (R-CH2OH) or amines (R-NH2).
Substitution: Formation of nitro compounds (R-NO2) or halogenated compounds (R-X).
Aplicaciones Científicas De Investigación
3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The aromatic ring and carbonyl group contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-hydrazinyl-N,N-dimethylaniline
- 3-hydrazinyl-N-phenylpropanamide
- 3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide
Uniqueness
3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to similar compounds.
Propiedades
Número CAS |
70793-51-0 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3-hydrazinyl-N-(3-methylphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C10H13N3O2/c1-7-3-2-4-8(5-7)12-9(14)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) |
Clave InChI |
ZXAYPMCZCAPGHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)

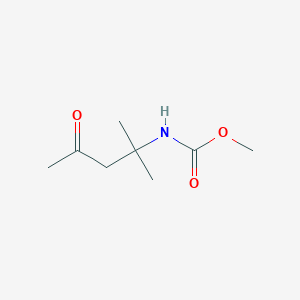

![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)
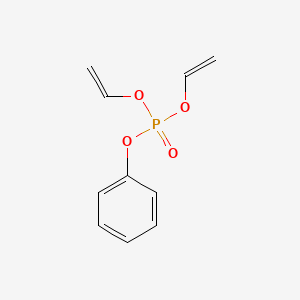
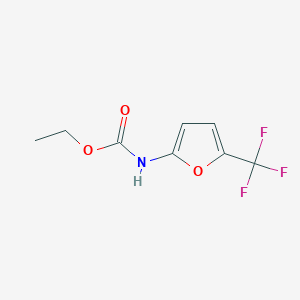
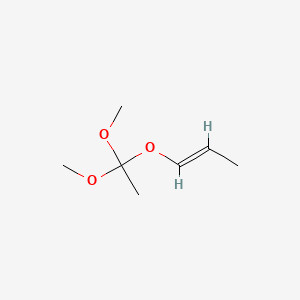

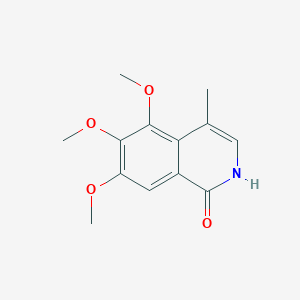
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)

